![molecular formula C15H12BrN3O4 B2747351 2-(4-bromophenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide CAS No. 304447-14-1](/img/structure/B2747351.png)

2-(4-bromophenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

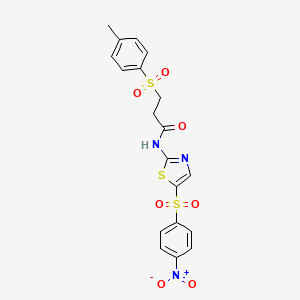

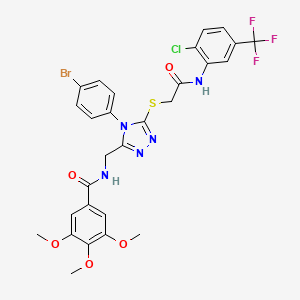

The compound “2-(4-bromophenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide” is a complex organic molecule. It contains several functional groups including an amide group (-CONH2), a nitro group (-NO2), and a bromophenoxy group (Br-C6H4-O-). The presence of these functional groups suggests that this compound may have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. The presence of the bromine atom, a heavy halogen, could potentially make the compound suitable for analysis by techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, while the nitro group could be reduced to an amine .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar amide and nitro groups could impact its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

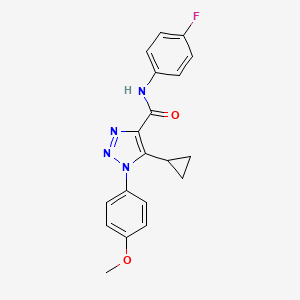

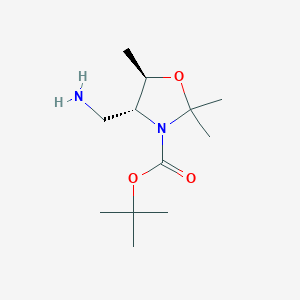

Design and Synthesis for Therapeutic Applications

Researchers have explored the design, synthesis, and evaluation of compounds structurally related to 2-(4-bromophenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide for potential therapeutic applications. For example, compounds with the oxadiazole moiety have been investigated for their activity as inhibitors of specific proteins implicated in cancer. A study by Panchal et al. (2020) on oxadiazole derivatives, structurally related to the mentioned compound, highlighted their synthesis and potential as small lung cancer inhibitors targeting Collapsin response mediator protein 1 (CRMP 1) (Panchal, Rajput, & Patel, 2020).

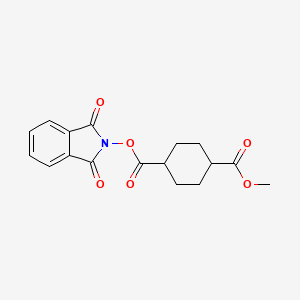

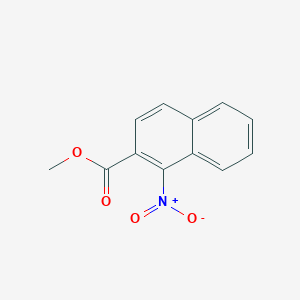

Synthesis and Structural Analysis

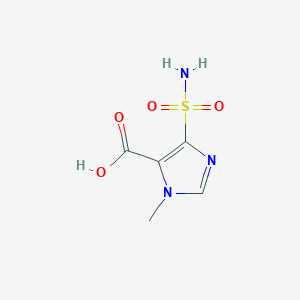

The synthesis and structural elucidation of compounds related to this compound offer insights into their potential applications in material science and as intermediates for further chemical reactions. Zhang Da-yang (2004) detailed the synthesis process of a related compound, showcasing the methodological advancements in alkylation and nitration reactions (Zhang, 2004).

Optical Properties and Chemical Interactions

The study of optical properties and chemical interactions of related compounds provides a foundation for their application in sensor technologies and as indicators. Wannalerse et al. (2022) investigated orcinolic derivatives for their optical properties and potential as OH− indicators, revealing the interaction dynamics and structural implications on their reactivity (Wannalerse et al., 2022).

Antioxidant Activities

Exploring the antioxidant activities of bromophenols and related compounds extends the application of these chemicals to food and pharmaceutical fields as natural antioxidants. Li et al. (2012) identified new nitrogen-containing bromophenols with significant scavenging activity, highlighting the potential of these compounds in mitigating oxidative stress (Li, Li, Gloer, & Wang, 2012).

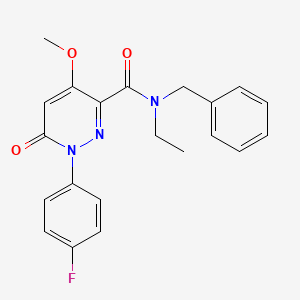

Pharmacological Evaluation

Pharmacological assessments of derivatives emphasize their potential in drug discovery, specifically targeting conditions like cancer and inflammation. Studies by Rani et al. (2016) on acetamide derivatives illustrated their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, offering a glimpse into their versatility in medicinal chemistry (Rani, Pal, Hegde, & Hashim, 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-bromophenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O4/c16-12-5-7-13(8-6-12)23-10-15(20)18-17-9-11-3-1-2-4-14(11)19(21)22/h1-9H,10H2,(H,18,20)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDRSABKGNIQAV-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)COC2=CC=C(C=C2)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2747269.png)

![(2E)-3-(furan-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2747276.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2747280.png)

![Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2747284.png)

![2,6-dichloro-N-{3-[(cyclohexyloxy)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2747288.png)